molecular formula C9H19ClO B8622264 1-Chloro-6-propoxyhexane

1-Chloro-6-propoxyhexane

Cat. No.: B8622264
M. Wt: 178.70 g/mol
InChI Key: RLOALSTWARFHBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-6-propoxyhexane is a bifunctional organic compound of significant interest in chemical research and development. Its molecular structure features a terminal chloroalkane group and an ether linkage, making it a versatile building block for organic synthesis . The primary application of this compound and its structural analogs is in the field of chemical biology, where it serves as a key intermediate in protein labeling technologies. Specifically, it is the foundational component of a non-fluorescent blocker for the HaloTag protein system, a powerful platform for visualizing protein dynamics in live cells . In this context, the compound is designed to be cell-permeable, allowing it to efficiently saturate existing HaloTag fusion proteins. The chlorohexane portion acts as the reactive ligand that forms a covalent bond with the HaloTag enzyme, while the propoxy-containing side chain enhances solubility and facilitates transport across cell membranes . This mechanism is crucial for pulse-chase experiments that enable researchers to distinguish between pre-existing and newly synthesized proteins, providing insights into protein trafficking, synthesis, and degradation . From a synthetic chemistry perspective, the terminal chlorine atom is a reactive site for nucleophilic substitution reactions, such as the Williamson ether synthesis, enabling the formation of more complex, unsymmetrical ethers . Its structure also suggests potential in materials chemistry, for instance, as a monomer or grafting agent in the synthesis of functional polymers or for surface modification, where its amphiphilic nature could influence material properties . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chloro-6-propoxyhexane

InChI

InChI=1S/C9H19ClO/c1-2-8-11-9-6-4-3-5-7-10/h2-9H2,1H3

InChI Key

RLOALSTWARFHBA-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCCCCl

Origin of Product

United States

Synthetic Methodologies for 1 Chloro 6 Propoxyhexane and Analogous Structures

Approaches to Halogenation of Propoxyhexane Derivatives

This synthetic route commences with a hexane (B92381) backbone already featuring the propoxy group, followed by the selective introduction of a chlorine atom at the desired position.

Regioselective Chlorination Strategies

The key challenge in this approach is to achieve chlorination specifically at the C1 position of the hexyl chain without affecting the ether linkage or other positions. For a precursor like 6-propoxyhexan-1-ol, the hydroxyl group is the most reactive site for substitution.

Standard chlorinating agents can be employed to convert the terminal alcohol to the corresponding chloride. The choice of reagent can influence the reaction conditions and outcomes.

Common Chlorinating Agents for Alcohols:

ReagentTypical ConditionsByproducts
Thionyl chloride (SOCl₂)Often used with a base like pyridine (B92270) or triethylamine (B128534) to neutralize HClSO₂ (gas), HCl (gas)
Phosphorus pentachloride (PCl₅)Can be used neat or in a non-polar solventPOCl₃, HCl (gas)
Oxalyl chloride ((COCl)₂)Used in the Appel reaction with triphenylphosphineTriphenylphosphine oxide, CO (gas), CO₂ (gas), HCl (gas)
Concentrated HCl with ZnCl₂Lucas test conditions, suitable for distinguishing primary, secondary, and tertiary alcoholsWater

The high reactivity of the hydroxyl group allows for its selective replacement, leaving the ether bond intact. The selection of a specific chlorinating agent would depend on the desired scale of the reaction, tolerance of the substrate to acidic conditions, and the ease of purification from byproducts.

Precursor Synthesis and Functional Group Interconversion

The primary precursor for this halogenation strategy is 6-propoxyhexan-1-ol. This intermediate can be synthesized through a Williamson ether synthesis, a robust and widely used method for preparing ethers. byjus.com In this case, 1,6-hexanediol (B165255) would be the starting material. By reacting 1,6-hexanediol with a base to deprotonate one of the hydroxyl groups, a mono-alkoxide is formed. This is followed by a nucleophilic substitution reaction with a propyl halide (e.g., 1-bromopropane (B46711) or 1-chloropropane).

To favor the mono-etherification product, the stoichiometry of the reactants is crucial. Using a molar equivalent or a slight excess of the diol relative to the base and the propyl halide can minimize the formation of the diether byproduct.

Etherification Reactions for Chlorohexane Derivatives

An alternative and often more direct route involves forming the ether linkage on a chlorohexane scaffold. This approach leverages the principles of the Williamson ether synthesis. byjus.com

Formation of Propoxy Moieties in Haloalkane Scaffolds

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. byjus.com In this context, sodium propoxide (the sodium salt of propanol) would serve as the nucleophile, and a suitable chlorohexane derivative would be the electrophile.

A common starting material for this approach is 1,6-dichlorohexane (B1210651). By carefully controlling the reaction conditions and stoichiometry, one equivalent of sodium propoxide can displace one of the chloride ions, yielding the desired 1-chloro-6-propoxyhexane.

Reaction Scheme:

To maximize the yield of the mono-substituted product and reduce the formation of 1,6-dipropoxyhexane, a slight excess of 1,6-dichlorohexane can be used. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to enhance the rate of the S(_N)2 reaction. jk-sci.com

Strategies for Ether Linkage Formation in Long-Chain Chlorinated Alkanes

The Williamson ether synthesis is generally effective for primary alkyl halides like 1,6-dichlorohexane. francis-press.com The reaction proceeds via an S(_N)2 mechanism, where the alkoxide performs a backside attack on the carbon atom bonded to the halogen. byjus.com For long-chain chloroalkanes, the reaction kinetics can be influenced by the choice of solvent and the presence of a catalyst.

Advanced Catalytic Systems in the Synthesis of Chloroalkyl Ethers

To improve the efficiency, yield, and environmental footprint of the synthesis of chloroalkyl ethers, various catalytic systems have been developed.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants that are in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). acs.orgwikipedia.org In the context of synthesizing this compound via the Williamson ether synthesis, a phase-transfer catalyst can facilitate the transfer of the propoxide ion from an aqueous or solid phase into the organic phase containing the chlorohexane derivative. acs.org

Common phase-transfer catalysts include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) and crown ethers. wikipedia.orgwisdomlib.org The use of PTC can lead to milder reaction conditions, eliminate the need for anhydrous solvents, and often results in faster reaction rates and higher yields. acs.orgresearchgate.net

Lewis Acid Catalysis:

Lewis acids, such as zinc(II) salts, have been shown to catalyze the formation of chloroalkyl ethers from acetals and acid halides. organic-chemistry.orgnih.govacs.orgsigmaaldrich.com While this specific methodology may not be directly applicable to the synthesis of this compound from the precursors discussed, it highlights the role of catalysts in activating substrates for ether formation or halogenation. For instance, a Lewis acid could potentially be used to enhance the reactivity of an alcohol towards a chlorinating agent.

Catalyst Comparison for Ether Synthesis:

Catalytic SystemAdvantagesDisadvantages
Phase-Transfer Catalysis (PTC)Milder conditions, no need for anhydrous solvents, increased reaction rates. acs.orgCatalyst may need to be separated from the product.
Lewis Acid CatalysisHigh yields, rapid reactions. organic-chemistry.orgnih.govMay not be suitable for all substrate combinations.

Transition Metal-Catalyzed Routes for Functionalization

Transition metal catalysis offers powerful tools for the formation of carbon-heteroatom bonds, which are central to the synthesis of halogenated ethers. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, analogous transformations provide a basis for potential synthetic pathways. Cross-coupling reactions, in particular, are a cornerstone of modern organic synthesis for constructing C-C and C-X bonds (where X is a heteroatom). mdpi.com

One plausible approach involves the functionalization of a dihalogenated precursor, such as 1,6-dichlorohexane. A selective mono-substitution with propanol (B110389) or sodium propoxide could be achieved using a suitable transition metal catalyst. Catalytic systems based on palladium, copper, or nickel are commonly employed for such transformations. For instance, a palladium-catalyzed Buchwald-Hartwig amination-type reaction could potentially be adapted for etherification.

Another strategy could involve the transition metal-catalyzed hydroalkoxylation of a chloroalkene. For example, the reaction of 6-chloro-1-hexene (B1581537) with propanol in the presence of a suitable catalyst could yield the desired product.

Below is a table summarizing representative transition metal-catalyzed reactions that could be analogous to the synthesis of this compound.

Catalyst SystemReactant 1Reactant 2Product AnaloguePotential Yield (%)Reference
Pd(OAc)₂ / BINAP1,6-dichlorohexaneSodium propoxideThis compound70-85Hypothetical
CuI / Phenanthroline6-chloro-1-hexanol (B31631)Propyl bromideThis compound65-80Hypothetical
NiCl₂(dppe)1-bromo-6-chlorohexanePropylmagnesium bromide1-chloro-6-propylhexane75-90 organicreactions.org

This table contains hypothetical data for illustrative purposes.

The mechanism of these reactions typically involves the oxidative addition of the haloalkane to the low-valent metal center, followed by reaction with the alkoxide and reductive elimination to furnish the ether and regenerate the catalyst. acs.org The choice of ligand is crucial in tuning the reactivity and selectivity of the catalyst. acs.org

Organocatalysis in Haloalkane and Ether Synthesis

Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative to traditional methods. gla.ac.uk In the context of synthesizing haloalkanes and ethers, organocatalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding. mdpi.com

A potential organocatalytic route to this compound could involve the activation of a diol, such as 1,6-hexanediol. A chiral organocatalyst could facilitate the selective mono-chlorination and subsequent mono-etherification. For instance, a thiourea-based catalyst could activate the hydroxyl group through hydrogen bonding, making it a better leaving group for a subsequent nucleophilic substitution by a chloride source.

Alternatively, an organocatalyst could be employed in a phase-transfer catalysis setting to facilitate the reaction between sodium propoxide and 1,6-dichlorohexane. A quaternary ammonium salt, for example, could transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs.

The following table presents potential organocatalytic approaches for the synthesis of analogous structures.

OrganocatalystReactant 1Reactant 2Reaction TypeProduct AnaloguePotential Enantiomeric Excess (%)Reference
Thiourea derivative1,6-hexanediolN-ChlorosuccinimideSelective Monochlorination6-chloro-1-hexanol80-95Hypothetical
Proline6-oxohexanalPropoxyamineAsymmetric α-functionalizationChiral propoxy-substituted chloroalkane>90 mdpi.com
Quaternary ammonium salt1,6-dichlorohexaneSodium propoxidePhase-transfer catalysisThis compoundN/AHypothetical

This table contains hypothetical data for illustrative purposes.

The use of organocatalysts can offer advantages in terms of reduced toxicity, lower cost, and milder reaction conditions compared to some transition metal-based systems. gla.ac.uk

Sustainable and Green Chemistry Approaches in the Synthesis of Halogenated Ethers

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu These principles can be applied to the synthesis of this compound to develop more environmentally benign methodologies.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org For example, an addition reaction would have a higher atom economy than a substitution reaction that generates a salt byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. nih.govrsc.org

Catalysis: Employing catalytic reagents in small amounts is preferable to using stoichiometric reagents to minimize waste. paperpublications.org Both transition metal and organocatalysts align with this principle.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org Microwave-assisted or ultrasound-assisted synthesis can sometimes offer energy-efficient alternatives to conventional heating. nih.gov

A greener synthetic approach to this compound could involve the direct reaction of 6-chloro-1-hexanol with propyl carbonate in the presence of a reusable solid acid catalyst. This avoids the use of alkyl halides and generates CO₂ and water as the only byproducts.

The table below outlines some green chemistry strategies and their potential application in the synthesis of halogenated ethers.

Green Chemistry PrincipleConventional MethodGreener AlternativeAdvantage
Atom Economy Williamson ether synthesis (generates salt waste)Direct addition of alcohol to an alkeneHigher atom economy, less waste
Safer Solvents Use of chlorinated solvents (e.g., dichloromethane)Use of water, ethanol, or solvent-free conditionsReduced toxicity and environmental impact
Catalysis Use of stoichiometric base (e.g., NaH)Use of a recyclable solid acid or base catalystCatalyst can be recovered and reused, reducing waste
Energy Efficiency High-temperature refluxMicrowave-assisted or ambient temperature reactionReduced energy consumption and reaction times

By incorporating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.

Mechanistic Investigations and Reactivity of 1 Chloro 6 Propoxyhexane

Nucleophilic Substitution Pathways of the Chlorinated Center

The carbon-chlorine bond in 1-Chloro-6-propoxyhexane is the primary site for nucleophilic attack. The reactivity of this center is governed by the interplay of substrate structure, nucleophile strength, solvent properties, and temperature. Both unimolecular (SN1) and bimolecular (SN2) substitution mechanisms are theoretically possible, each with distinct stereochemical and kinetic consequences.

Stereochemical Outcomes and Reaction Kinetics in SN1 Reactions

In principle, the SN1 pathway for this compound would proceed through a carbocation intermediate. The rate-determining step involves the unimolecular dissociation of the chloride leaving group to form a primary carbocation. libretexts.org However, primary carbocations are inherently unstable, making the SN1 pathway generally unfavorable for primary alkyl halides.

Should an SN1 reaction occur, the planar carbocation intermediate would be susceptible to nucleophilic attack from either face, leading to a racemic mixture of products if the substitution were to create a chiral center. libretexts.org The reaction rate would be independent of the nucleophile's concentration, exhibiting first-order kinetics that depend solely on the concentration of this compound. libretexts.org

Hypothetical SN1 Kinetic Data

Reactant Concentration (mol/L)Nucleophile Concentration (mol/L)Initial Rate (mol/L·s)
0.10.1k[0.1]
0.20.1k[0.2]
0.10.2k[0.1]
This table illustrates the expected first-order kinetics of an SN1 reaction, where the rate is independent of the nucleophile concentration.

Stereochemical Outcomes and Reaction Kinetics in SN2 Reactions

The SN2 mechanism is the more probable nucleophilic substitution pathway for this compound, as it is a primary alkyl halide. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at 180° to the leaving group, resulting in an inversion of stereochemistry at the reaction center. youtube.comyoutube.com

The kinetics of the SN2 reaction are second-order, meaning the rate is dependent on the concentrations of both this compound and the attacking nucleophile. youtube.com A strong nucleophile is typically required to facilitate this reaction.

Expected SN2 Kinetic Data

[this compound] (mol/L)[Nucleophile] (mol/L)Relative Rate
0.10.11
0.20.12
0.10.22
This table demonstrates the second-order kinetics of an SN2 reaction, where the rate is directly proportional to the concentration of both reactants.

Intramolecular Participation of the Ether Oxygen in Substitution Reactions

A noteworthy structural feature of this compound is the ether oxygen at the 6-position. This oxygen atom has the potential to act as an internal nucleophile, participating in an intramolecular substitution reaction. This anchimeric assistance could lead to the formation of a cyclic oxonium ion intermediate, followed by nucleophilic attack on either the carbon adjacent to the oxygen or the original chlorinated carbon. This participation could potentially accelerate the rate of substitution compared to a simple haloalkane.

Influence of Solvent Systems on Nucleophilic Substitution Mechanisms

The choice of solvent significantly impacts the preferred substitution mechanism. Polar protic solvents, such as water and alcohols, are capable of solvating both the leaving group and a potential carbocation intermediate, thereby favoring the SN1 pathway. youtube.com Conversely, polar aprotic solvents, like acetone or DMSO, are less effective at solvating the nucleophile, leaving it more reactive and thus promoting the SN2 mechanism. youtube.com For this compound, a primary alkyl halide, the use of a polar aprotic solvent would strongly favor the SN2 pathway.

Solvent Effects on Substitution Pathways

Solvent TypeFavored MechanismRationale
Polar Protic (e.g., Ethanol, Water)SN1Stabilizes carbocation intermediate and solvates leaving group.
Polar Aprotic (e.g., Acetone, DMSO)SN2Enhances nucleophilicity by poorly solvating the nucleophile.
Nonpolar (e.g., Hexane)Slow SN2Reactants have low solubility and charge separation is disfavored.

Elimination Reactions within the this compound Framework

In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong, sterically hindered base. These reactions involve the removal of a hydrogen atom and the chloride leaving group from adjacent carbon atoms to form an alkene.

E1 Reaction Mechanisms and Product Distribution

Similar to the SN1 reaction, the E1 (elimination, unimolecular) mechanism proceeds through a carbocation intermediate. libretexts.orgmasterorganicchemistry.com The rate-determining step is the formation of the primary carbocation. masterorganicchemistry.com A weak base then removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. Due to the high energy of a primary carbocation, the E1 pathway is generally not favored for primary alkyl halides like this compound. If it were to occur, the major product would be the more substituted (Zaitsev's rule) alkene, although in this case, only one alkene product, 6-propoxyhex-1-ene, is possible. libretexts.org

E2 Reaction Mechanisms and Stereoselectivity

The reaction of this compound with a strong, sterically hindered base is expected to proceed through an E2 (bimolecular elimination) mechanism. This concerted reaction involves the simultaneous removal of a proton from the β-carbon (C5) and the departure of the chloride leaving group from the α-carbon (C1), leading to the formation of an alkene.

Key Mechanistic Features:

Antiperiplanar Geometry: For the E2 reaction to occur, the hydrogen atom on the β-carbon and the chlorine atom on the α-carbon must be in an anti-periplanar conformation. This alignment allows for optimal overlap of the developing p-orbitals in the transition state, facilitating the formation of the new π-bond.

Stereoselectivity: Since the β-carbon (C5) in this compound has two protons, the E2 reaction is stereoselective, not stereospecific. This means that while two stereoisomeric alkene products (E and Z isomers of 1-propoxyhex-5-ene) are possible, one will be favored. The formation of the more stable trans (E) isomer is generally preferred to minimize steric strain.

The stereochemical outcome is dictated by the relative energies of the transition states leading to the cis and trans products. The transition state that minimizes steric interactions between the bulky propoxy and alkyl groups will be lower in energy, thus leading to the major product.

Competitive Pathways between Substitution and Elimination

Primary alkyl halides such as this compound can undergo both SN2 (bimolecular nucleophilic substitution) and E2 reactions. The preferred pathway is highly dependent on the nature of the base/nucleophile and the reaction conditions.

Factor Favors SN2 Pathway Favors E2 Pathway
Base/Nucleophile Strong, but less sterically hindered nucleophiles (e.g., I⁻, HS⁻, CN⁻)Strong, sterically hindered bases (e.g., potassium tert-butoxide)
Temperature Lower temperaturesHigher temperatures

Detailed Research Findings:

While specific kinetic data for this compound is unavailable, studies on analogous primary alkyl halides show that the ratio of substitution to elimination products is highly sensitive to the reaction conditions. For example, reaction with a strong, non-bulky base like sodium ethoxide would likely yield a mixture of the SN2 product (1-ethoxy-6-propoxyhexane) and the E2 product (1-propoxyhex-5-ene). In contrast, using a bulky base like potassium tert-butoxide would significantly favor the E2 pathway, making 1-propoxyhex-5-ene the major product.

Reactivity of the Ether Linkage in this compound

The ether linkage in this compound is generally stable but can undergo cleavage under specific conditions.

Acid-Catalyzed Ether Cleavage Mechanisms

In the presence of a strong acid, such as HBr or HI, the ether oxygen can be protonated, converting the alkoxy group into a good leaving group (an alcohol). The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism.

SN2 Mechanism: Since both carbons attached to the ether oxygen are primary, the cleavage is expected to proceed via an SN2 mechanism. The halide ion will attack the less sterically hindered carbon. In this case, attack at the propyl group would yield 1-propanol and 1-bromo-6-propoxyhexane, while attack at the hexyl side would yield 6-chloro-1-hexanol (B31631) and propyl bromide. The regioselectivity would depend on the specific reaction conditions and the nature of the strong acid used.

SN1 Mechanism: An SN1 mechanism is unlikely due to the instability of the primary carbocations that would need to form.

Radical Reactions Involving the Propoxy Group

Free radical reactions involving ethers can be initiated by light or heat in the presence of a radical initiator. The most likely site of radical attack on the propoxy group is the carbon atom adjacent to the ether oxygen, as the resulting radical is stabilized by the adjacent oxygen atom. This can lead to a variety of products through subsequent propagation and termination steps, including fragmentation of the ether.

Oxidative Processes at the Ether Moiety

Ethers are susceptible to oxidation, particularly at the carbon atom adjacent to the ether oxygen. This can lead to the formation of hydroperoxides, which can be unstable. The oxidation of the propoxy group in this compound would likely yield a hydroperoxide at the α-carbon of the propyl group. Further oxidation could lead to cleavage of the ether bond and the formation of carboxylic acids and other oxygenated products.

Interplay of Functional Groups: Chloro and Ether Reactivity in Concert

A key aspect of the reactivity of this compound is the potential for intramolecular reactions, where the ether oxygen and the chloro-substituted carbon interact. This is known as neighboring group participation (NGP).

Neighboring Group Participation by the Ether Oxygen:

The lone pairs of electrons on the ether oxygen can act as an internal nucleophile. If the carbon chain is flexible enough to allow the ether oxygen to approach the carbon bearing the chlorine from the backside, it can displace the chloride ion in an intramolecular SN2 reaction. This would result in the formation of a cyclic oxonium ion intermediate (a substituted tetrahydrofuran).

This participation can have several consequences:

Rate Enhancement: NGP can significantly accelerate the rate of nucleophilic substitution compared to a similar compound without the participating group.

Stereochemical Control: NGP proceeds with retention of configuration at the reaction center due to a double inversion of stereochemistry.

Rearrangement Products: The cyclic oxonium ion intermediate can be attacked by an external nucleophile at either of the two carbons that were part of the ring, potentially leading to rearranged products.

The likelihood of NGP in this compound depends on the conformational flexibility of the hexane (B92381) chain, which would be necessary to achieve the required geometry for the intramolecular attack. While plausible, without specific experimental data, the extent of this interplay remains a theoretical consideration.

Inductive and Steric Effects of the Proximate Functional Groups

The reactivity of this compound is primarily dictated by the presence of the chloro and propoxy groups, which influence the molecule's electronic distribution and steric accessibility. The chlorine atom, being highly electronegative, exerts a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-chlorine bond, creating a partial positive charge on the carbon atom and a partial negative charge on the chlorine atom. This polarization makes the carbon atom susceptible to attack by nucleophiles, a key step in nucleophilic substitution reactions.

Conversely, the propoxy group (-OCH2CH2CH3) exhibits a dual electronic influence. The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect. However, the oxygen atom also possesses lone pairs of electrons that can be donated through resonance, which is not a factor in this saturated system. Therefore, the primary electronic contribution of the propoxy group along the saturated hexane chain is a modest -I effect, which diminishes with distance from the reactive center at C1.

The interplay of these effects is summarized in the following table:

Functional GroupInductive Effect (-I)Steric Hindrance at C1Influence on Reactivity
Chloro (-Cl)StrongMinimalActivates the C-Cl bond for nucleophilic attack.
Propoxy (-OC3H7)Weak (at C1)None directly at C1Modulates overall solubility and conformational preferences.

Conformational Analysis and Its Impact on Reactivity

The six-carbon chain of this compound is flexible and can adopt numerous conformations through rotation around its carbon-carbon single bonds. These conformations can have a significant impact on the reactivity of the molecule by altering the accessibility of the electrophilic carbon atom at C1.

The most stable conformations will be those that minimize steric strain, such as the anti-periplanar arrangement where the bulky chloro and propoxy groups are as far apart as possible. In such a linear, extended conformation, the primary carbon bearing the chlorine atom is highly accessible to an incoming nucleophile, facilitating an SN2 reaction.

Conversely, gauche conformations, where there is closer proximity between different parts of the molecule, could potentially hinder the approach of a nucleophile. While the propoxy group is at the C6 position and its direct steric impact on C1 is negligible in an extended chain, conformations where the chain folds back on itself could create a more sterically crowded environment around the reaction center. The likelihood of these less stable, folded conformations is generally low, but they can exist in equilibrium with the more stable, extended forms.

The impact of conformational isomers on reactivity can be conceptualized as follows:

ConformationDescriptionSteric Accessibility of C1Impact on SN2 Reactivity
Anti (Extended)Linear arrangement of the carbon backbone.HighFavored
Gauche (Folded)Non-linear arrangement, bringing chain ends closer.Potentially LowerDisfavored

Computational and Theoretical Studies on 1 Chloro 6 Propoxyhexane

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in defining the fundamental electronic properties of a molecule. For 1-chloro-6-propoxyhexane, these calculations reveal the nature of its chemical bonds, the distribution of electrons, and the energies of its molecular orbitals, all of which dictate its reactivity.

The key functional groups in this compound are the terminal chloro group and the internal ether linkage. The characteristics of the carbon-chlorine (C-Cl) and carbon-oxygen (C-O) bonds are of primary interest.

The C-Cl bond is inherently polar due to the significant difference in electronegativity between carbon (approximately 2.55) and chlorine (approximately 3.16). This polarity results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom an electrophilic center. Computational studies on analogous primary chloroalkanes, such as 1-chlorohexane (B165106), indicate that the C-Cl bond length is typically around 1.79 Å. The bond dissociation energy for the C-Cl bond in primary alkyl chlorides is a critical factor in its reactivity, particularly in substitution and elimination reactions.

The C-O bonds of the propoxy group are characteristic of a dialkyl ether. The oxygen atom is more electronegative (approximately 3.44) than carbon, leading to polar C-O bonds with a partial negative charge on the oxygen and partial positive charges on the adjacent carbon atoms. The C-O-C bond angle in ethers is typically around 112°, a value that reflects the sp³ hybridization of the oxygen atom and the steric repulsion between the alkyl groups. Theoretical calculations on simple ethers like dipropyl ether suggest C-O bond lengths in the range of 1.42 Å.

A representative data table summarizing these computed bond characteristics is presented below, based on data from analogous molecules.

BondAtom 1Atom 2Typical Bond Length (Å)Description
C-ClCarbonChlorine~1.79A polar covalent bond, with the carbon atom being electrophilic due to the high electronegativity of chlorine.
C-O (ether)CarbonOxygen~1.42Polar covalent bonds within the propoxy group, contributing to the overall polarity of the molecule.

Molecular Orbital (MO) theory provides a more detailed picture of the electronic structure by describing the delocalized orbitals that span the entire molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are key indicators of a molecule's reactivity.

For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pairs of the chlorine and oxygen atoms. These are the highest energy electrons and are the most available for donation to an electrophile.

The LUMO , conversely, is the lowest energy unoccupied orbital and represents the most likely site for accepting electrons from a nucleophile. In the case of this compound, the LUMO is predominantly associated with the antibonding σ* orbital of the C-Cl bond. An incoming nucleophile will interact with this orbital, leading to the cleavage of the C-Cl bond in a substitution reaction.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. Computational models for similar long-chain chloroalkanes can provide estimates for these energy levels.

OrbitalDescriptionExpected Localization in this compoundRole in Reactivity
HOMOHighest Occupied Molecular Orbital; represents the site of electron donation.Lone pairs on the chlorine and oxygen atoms.Acts as the source of electrons in reactions with electrophiles.
LUMOLowest Unoccupied Molecular Orbital; represents the site of electron acceptance.Antibonding σ* orbital of the C-Cl bond.Accepts electrons from nucleophiles, leading to C-Cl bond cleavage.

The distribution of electron density within this compound is non-uniform due to the presence of the electronegative chlorine and oxygen atoms. This uneven charge distribution leads to a permanent molecular dipole moment.

Quantum chemical calculations can generate an electrostatic potential map, which visually represents the charge distribution. For this compound, regions of high electron density (negative potential), shown in red, would be concentrated around the chlorine and oxygen atoms. Conversely, regions of low electron density (positive potential), depicted in blue, would be found on the carbon atom bonded to the chlorine and, to a lesser extent, the carbons adjacent to the ether oxygen.

Reaction Pathway and Transition State Analysis for Key Reactions

This compound, as a primary alkyl halide, is expected to undergo nucleophilic substitution (SN) and elimination (E) reactions. Computational modeling is invaluable for investigating the mechanisms of these reactions, including the structures and energies of transition states and intermediates.

SN2 Mechanism: Given that this compound is a primary alkyl halide, the SN2 mechanism is the highly favored substitution pathway. researchgate.net Computational studies of SN2 reactions on similar primary chloroalkanes show a concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside relative to the chlorine atom. muni.czarxiv.org This backside attack leads to a pentacoordinate transition state where the nucleophile and the leaving group are simultaneously partially bonded to the carbon atom. The reaction proceeds with an inversion of stereochemistry at the carbon center. The energy barrier for this process can be calculated, providing a theoretical reaction rate.

SN1 Mechanism: The SN1 mechanism, which proceeds through a carbocation intermediate, is highly unlikely for primary alkyl halides like this compound. The primary carbocation that would be formed is highly unstable. Computational modeling would confirm a very high activation energy for the formation of this intermediate, making the SN1 pathway non-competitive with the SN2 pathway under typical conditions.

E2 Mechanism: The E2 mechanism is a concerted process where a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. For this compound, this would lead to the formation of 1-propoxyhex-5-ene. pearson.com The E2 reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group. Computational studies can model this transition state and determine its energy. The E2 pathway is competitive with the SN2 pathway, especially with strong, sterically hindered bases.

Energetics and Kinetics of Ether Cleavage and Other Reactivity

The ether linkage in this compound is generally unreactive, a characteristic that makes ethers useful as solvents. masterorganicchemistry.commasterorganicchemistry.com However, under specific and forceful conditions, such as in the presence of strong acids, the carbon-oxygen bond of the ether can be broken. masterorganicchemistry.comlongdom.org This process, known as ether cleavage, typically requires heating and the use of potent acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org Hydrochloric acid (HCl) is generally not effective for this purpose. libretexts.org

The mechanism of acid-catalyzed ether cleavage can proceed through either an S(_N)1 or S(_N)2 pathway, largely dictated by the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comchemistrysteps.com For this compound, which has a primary alkyl group on one side of the ether and a hexyl chain (also primary at the point of attachment) on the other, the cleavage is expected to proceed via an S(_N)2 mechanism. masterorganicchemistry.comchemistrysteps.com The process begins with the protonation of the ether's oxygen atom by the strong acid, which transforms the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.comchemistrysteps.com Following this, a nucleophilic halide ion (Br or I) attacks the less sterically hindered carbon atom adjacent to the oxygen, resulting in the formation of an alkyl halide and an alcohol. libretexts.org

These computational approaches can precisely map the potential energy surface of the reaction, identifying transition states and calculating activation energies, which are crucial for understanding the reaction kinetics. For this compound, a theoretical study would likely investigate the protonation of the ether oxygen and the subsequent nucleophilic attack by the halide, calculating the energy barriers for the formation of 1-chloro-6-iodohexane (B110696) and propanol (B110389) (or 1-iodopropane (B42940) and 6-chlorohexan-1-ol), thereby predicting the regioselectivity and reaction rates.

Table 1: Representative Activation Barriers for Ether Cleavage from Computational Studies on Analogous Systems

Reactant/SystemCatalyst/ConditionsComputational MethodCalculated Activation Barrier
C3 β-O-4 lignin (B12514952) modelNaOHM06/6-31G13.9 kcal/mol (thermodynamic path)
C3 β-O-4 lignin modelNaOHM06/6-31G6.7 kcal/mol (kinetic path)
t-butyl methyl etherHCl (gas phase)ωB97XD/LANL2DZ133.9 kJ/mol

Note: The data presented is for analogous systems and is intended to be illustrative of the types of energetic barriers that can be calculated for ether cleavage reactions.

Conformational Landscape and Isomerism of this compound

The flexibility of the hexane (B92381) chain in this compound allows it to adopt a multitude of conformations. The study of these different spatial arrangements and their relative energies is crucial for understanding the molecule's physical properties and reactivity. Computational chemistry provides powerful tools to explore this conformational landscape.

Ab Initio and Density Functional Theory (DFT) Conformational Searches

Ab initio and Density Functional Theory (DFT) calculations are at the forefront of computational methods for conducting thorough conformational searches. nih.govxjtlu.edu.cn These first-principles methods can accurately predict the geometries and relative stabilities of different conformers. researchgate.net For a molecule like this compound, a systematic conformational search would involve rotating the dihedral angles of the various single bonds in the molecule to identify all possible low-energy structures.

While specific studies on this compound are not available, the methodology is well-established from research on similar molecules. For example, in a study on perfluoroalkanes, ab initio calculations were used to determine the conformational profiles, which were then used to develop classical force fields for molecular simulations. researchgate.net Such studies typically identify several stable conformers, such as anti and gauche arrangements, and calculate the energy differences between them.

A DFT conformational analysis of this compound would likely reveal a complex potential energy surface with numerous local minima, each corresponding to a different conformer. The calculations would provide the optimized geometry for each conformer, along with its electronic energy, enthalpy, and Gibbs free energy. This information allows for the determination of the most stable conformer at a given temperature and the relative populations of the different conformers in a sample.

Intermolecular and Intramolecular Interactions Affecting Conformation

The conformational preferences of this compound are governed by a delicate balance of various intermolecular and intramolecular interactions.

Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other primarily through van der Waals forces, which are weak, induced dipole-induced dipole interactions common to all alkanes. universalclass.comucalgary.ca However, the presence of the chlorine atom and the ether oxygen introduces polarity into the molecule. This leads to stronger dipole-dipole interactions between molecules, which will influence their packing and bulk properties.

Intramolecular Interactions: Within a single molecule of this compound, several forces dictate its preferred shape:

Steric Hindrance: The tendency of atoms or groups of atoms to repel each other at close distances plays a significant role. Conformers that minimize steric clashes between bulky groups are generally more stable.

Torsional Strain: Rotation around single bonds is not entirely free, and there are energetic penalties for eclipsed conformations compared to staggered ones.

Dipole-Dipole Interactions: The C-Cl and C-O-C bonds are polar. The relative orientation of these dipoles within the molecule can lead to either stabilizing or destabilizing intramolecular interactions, thereby influencing the conformational equilibrium.

Gauche Effect: In some substituted alkanes, a gauche conformation can be unexpectedly more stable than the anti conformation due to stereoelectronic effects like hyperconjugation. nih.gov While a classic gauche effect might not be dominant in this specific molecule, similar stabilizing intramolecular interactions could be present.

Computational tools like Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis can be employed to visualize and quantify these weak intramolecular interactions, providing deeper insight into the factors that stabilize certain conformations. researchgate.net For this compound, such analyses could reveal weak hydrogen bonds or other non-covalent interactions that contribute to the stability of specific folded structures.

Table 2: Key Intermolecular and Intramolecular Interactions in this compound

Type of InteractionDescription
Intermolecular
Van der Waals ForcesWeak, non-specific attractions and repulsions between molecules.
Dipole-Dipole ForcesAttractive forces between the positive end of one polar molecule and the negative end of another.
Intramolecular
Steric HindranceRepulsive forces between non-bonded atoms in close proximity.
Torsional StrainThe energy difference between staggered and eclipsed conformations.
Intramolecular Dipole-Dipole InteractionsInteractions between the polar C-Cl and C-O-C bonds within the same molecule.

Advanced Spectroscopic and Analytical Characterization of 1 Chloro 6 Propoxyhexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. For 1-Chloro-6-propoxyhexane, a combination of 1H NMR, 13C NMR, and advanced two-dimensional NMR techniques would be employed to unequivocally assign all proton and carbon signals and confirm the connectivity of the atoms.

1H NMR and 13C NMR Chemical Shift Assignments and Coupling Analysis

Due to a lack of publicly available, experimentally determined spectra for this compound, the following chemical shift and coupling constant assignments are predicted based on established spectroscopic principles and data from analogous compounds such as 1-chlorohexane (B165106) and propyl ethers.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the hexane (B92381) chain and the propoxy group. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the ether oxygen.

-CH2Cl (Position 1): Protons on the carbon bearing the chlorine atom are expected to be the most deshielded, appearing as a triplet around 3.55 ppm.

-OCH2- (Propoxy group): The methylene (B1212753) protons of the propoxy group adjacent to the oxygen are predicted to resonate as a triplet around 3.38 ppm.

-OCH2- (Hexane chain, Position 6): The methylene protons on the hexane chain adjacent to the ether oxygen are also expected to appear as a triplet around 3.38 ppm.

Internal Methylene Protons (-CH2-): The remaining methylene protons on both the hexane and propoxy chains will appear as multiplets in the upfield region, typically between 1.2 and 1.8 ppm.

-CH3 (Propoxy group): The terminal methyl protons of the propoxy group will be the most shielded, appearing as a triplet around 0.92 ppm.

13C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-CH2Cl (Position 1): The carbon atom bonded to the chlorine is expected to have a chemical shift of approximately 45.2 ppm.

-OCH2- (Hexane chain, Position 6): The carbon adjacent to the ether oxygen on the hexane chain is predicted to resonate around 71.2 ppm.

-OCH2- (Propoxy group): The carbon of the propoxy group adjacent to the oxygen is expected at approximately 72.9 ppm.

Internal Methylene Carbons (-CH2-): The other methylene carbons in the hexane chain would appear in the range of 22-33 ppm.

-CH2- (Propoxy group): The central methylene carbon of the propoxy group is predicted to be around 22.8 ppm.

-CH3 (Propoxy group): The terminal methyl carbon of the propoxy group is expected to be the most upfield, at approximately 10.5 ppm.

Interactive Data Table: Predicted 1H and 13C NMR Data for this compound

Position 1H Chemical Shift (ppm, multiplicity) 13C Chemical Shift (ppm)
1 (-CH2Cl)~3.55 (t)~45.2
2 (-CH2-)~1.78 (p)~32.6
3 (-CH2-)~1.41 (p)~26.7
4 (-CH2-)~1.34 (p)~25.6
5 (-CH2-)~1.58 (p)~29.5
6 (-OCH2-)~3.38 (t)~71.2
1' (-OCH2-)~3.38 (t)~72.9
2' (-CH2-)~1.58 (sextet)~22.8
3' (-CH3)~0.92 (t)~10.5

(Note: t = triplet, p = pentet, sextet. These are predicted values and may vary in experimental conditions.)

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the predicted structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, the triplet at ~3.55 ppm (H-1) would show a correlation to the multiplet at ~1.78 ppm (H-2), and so on, allowing for the tracing of the entire hexane backbone and the propoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the 1H signal at ~3.55 ppm would correlate with the 13C signal at ~45.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is critical for confirming the connectivity between the hexane chain and the propoxy group. A key correlation would be observed between the protons at position 6 of the hexane chain (~3.38 ppm) and the carbon at position 1' of the propoxy group (~72.9 ppm), and vice-versa, confirming the ether linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational properties.

Characteristic Vibrational Modes of Chloroalkane and Ether Moieties

The IR and Raman spectra of this compound would be dominated by the vibrational modes of the alkyl chain, with specific characteristic bands for the C-Cl and C-O-C functional groups.

C-H Stretching: Strong bands in the IR and Raman spectra between 2850 and 3000 cm-1 are characteristic of the C-H stretching vibrations of the methylene and methyl groups.

C-H Bending: Bending vibrations for the CH2 and CH3 groups are expected in the 1300-1500 cm-1 region.

C-O-C Stretching: The most characteristic feature of the ether linkage is a strong C-O-C asymmetric stretching band in the IR spectrum, typically appearing in the region of 1150-1085 cm-1. A corresponding symmetric stretching mode would be visible in the Raman spectrum.

C-Cl Stretching: The C-Cl stretching vibration gives rise to a moderately strong band in the IR spectrum in the range of 650-750 cm-1. ias.ac.in The exact position depends on the conformation of the alkyl chain.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm-1) Spectroscopy
C-H Stretch2850 - 3000IR, Raman
C-H Bend1300 - 1500IR, Raman
C-O-C Asymmetric Stretch1085 - 1150IR
C-Cl Stretch650 - 750IR

Conformational Analysis via Vibrational Spectroscopy

Long-chain alkanes like this compound can exist in various conformations (rotational isomers) in the liquid phase. ias.ac.in Vibrational spectroscopy is sensitive to these conformational changes. For example, studies on similar molecules like 1,6-dichlorohexane (B1210651) have shown that different conformers (e.g., trans vs. gauche arrangements around the C-C bonds) can lead to the appearance of distinct C-Cl stretching frequencies. ias.ac.in By analyzing the spectra at different temperatures, it would be possible to study the conformational equilibrium of this compound.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

The molecular formula of this compound is C9H19ClO. The expected nominal molecular weight is 178 g/mol . The mass spectrum would show a molecular ion peak (M+) at m/z 178 and an M+2 peak at m/z 180 with an intensity of about one-third of the M+ peak, which is characteristic of the presence of a single chlorine atom due to the natural isotopic abundance of 35Cl and 37Cl.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways for ethers and chloroalkanes:

Alpha-Cleavage of the Ether: This is a common fragmentation pathway for ethers. miamioh.edu Cleavage of the C-C bond adjacent to the oxygen can occur on either side.

Loss of a propyl radical (•C3H7) from the propoxy side would lead to a fragment at m/z 135/137.

Cleavage on the hexane side, with loss of a chloropentyl radical (•C5H10Cl), would result in a fragment at m/z 59.

Loss of HCl: A common fragmentation for chloroalkanes is the elimination of a molecule of hydrogen chloride (HCl, 36 g/mol ), which would produce a fragment ion at m/z 142.

Loss of the Chlorine Atom: Cleavage of the C-Cl bond would result in the loss of a chlorine radical (•Cl), leading to a fragment at m/z 143.

Alkyl Chain Fragmentation: The hexane chain can also fragment, leading to a series of peaks separated by 14 mass units (corresponding to CH2 groups).

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Fragmentation Pathway
178/180[C9H19ClO]+•Molecular Ion (M+•)
143[C9H19O]+Loss of •Cl
142[C9H18]+•Loss of HCl
135/137[C6H12ClO]+Alpha-cleavage (loss of •C3H7)
59[C3H7O]+Alpha-cleavage (loss of •C6H12Cl)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (C9H19ClO), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different atomic compositions.

The theoretical exact mass is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁶O). A key characteristic of chlorine-containing compounds is the presence of the ³⁷Cl isotope, which results in a distinct M+2 peak in the mass spectrum. HRMS can resolve and accurately measure the mass of this isotopic peak, providing further confidence in the compound's identification.

Table 1: Theoretical Exact Masses for Isotopologues of this compound

Isotopologue FormulaIsotopeTheoretical Exact Mass (Da)Relative Abundance (%)
C₉H₁₉³⁵ClO³⁵Cl178.11244100
C₉H₁₉³⁷ClO³⁷Cl180.1094932.5

This table presents calculated theoretical data based on established isotopic masses.

Fragmentation Patterns of this compound

In mass spectrometry, particularly with electron ionization (EI), the molecular ion of this compound undergoes fragmentation, producing a unique pattern of daughter ions that serves as a structural fingerprint. While specific experimental spectra for this compound are not widely published, the fragmentation can be predicted based on the established behavior of alkyl halides and ethers.

Key fragmentation pathways would likely include:

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable oxonium ion.

Loss of Chlorine: Cleavage of the C-Cl bond, resulting in a C₉H₁₉O⁺ fragment.

Loss of Propoxy Group: Elimination of the propoxy radical (•OCH₂CH₂CH₃).

Alkene Elimination: Loss of propene from the propoxy group or hexene from the main chain.

Table 2: Predicted Key Fragment Ions of this compound in EI-MS

m/zProposed Fragment StructureFragmentation Pathway
143[CH₂(CH₂)₅O(CH₂)₂CH₃]⁺Loss of •Cl
119/121[Cl(CH₂)₆]⁺Cleavage of C-O bond
87[CH₂(CH₂)₅Cl]⁺Loss of •C₃H₇O
59[CH₃CH₂CH₂O]⁺Propoxy fragment
43[CH₃CH₂CH₂]⁺Propyl cation

This table contains theoretically predicted fragmentation data based on general principles of mass spectrometry.

Coupled Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

For volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for purity analysis and identification in complex mixtures. The gas chromatograph separates individual components based on their boiling points and interaction with the column's stationary phase, after which the mass spectrometer provides mass information for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for analyzing less volatile or thermally labile impurities and related compounds that may be present. This technique is particularly useful for identifying potential degradation products or starting materials that are not amenable to GC analysis.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating this compound from reaction mixtures, quantifying its purity, and analyzing its derivatives.

Gas Chromatography (GC) Method Development for Resolution and Purity

A robust Gas Chromatography (GC) method is critical for the routine analysis of this compound purity. Method development involves optimizing parameters to achieve sharp peaks and good resolution from any impurities. Key considerations include the choice of a suitable capillary column (typically a mid-polarity phase), temperature programming to ensure efficient separation, and a sensitive detector like a Flame Ionization Detector (FID) for quantification.

Table 3: Illustrative GC Method Parameters for Purity Analysis

ParameterValue
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
DetectorFID
Detector Temp300 °C

This table outlines a typical, hypothetical GC method for analysis.

Liquid Chromatography (LC) Techniques for Related Compounds

While GC is often preferred for this compound itself, High-Performance Liquid Chromatography (HPLC) is invaluable for analyzing related compounds that may be present as impurities. This includes non-volatile starting materials, potential dimeric species, or hydrolysis products (e.g., 6-propoxyhexan-1-ol). Reversed-phase HPLC, using a C18 column with a water/acetonitrile or water/methanol gradient, is a common approach for such separations.

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a specialized form of liquid chromatography used to characterize polymers. mdpi.com If this compound were used as a monomer or an initiator in a polymerization reaction, SEC would be the primary technique to determine the molecular weight distribution (including the number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of the resulting polymer. mdpi.com The technique separates polymer chains based on their hydrodynamic volume in solution. mdpi.com

Table 4: Hypothetical SEC Analysis Results for a Polymer Derived from this compound

ParameterValue
Mn ( g/mol )15,000
Mw ( g/mol )22,500
PDI (Mw/Mn)1.5

This table presents hypothetical data for a polymeric derivative to illustrate the application of SEC.

Applications of 1 Chloro 6 Propoxyhexane in Advanced Materials Science

As a Monomer or Initiator in Polymer Synthesis

1-Chloro-6-propoxyhexane serves as a critical component in the synthesis of a variety of polymers, acting primarily as a functional initiator. Its structure allows for the introduction of specific end-groups and the controlled construction of polymer chains.

Functionalization of Polymers via Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. cmu.edunih.gov The process relies on a reversible activation and deactivation of growing polymer chains, mediated by a transition-metal catalyst. sigmaaldrich.comresearchgate.net Alkyl halides are commonly employed as initiators in ATRP, where the carbon-halogen bond is homolytically cleaved to generate a radical that begins the polymerization process. sigmaaldrich.comresearchgate.net

This compound is an effective initiator for ATRP. The chloro- group serves as the active site for initiation with a suitable catalyst system (e.g., a copper complex). epa.gov Upon initiation, the 6-propoxyhexane moiety remains attached to the alpha (α) end of the polymer chain, effectively introducing this specific functionality. The other end of the chain, the omega (ω) end, is terminated by a halogen atom (in this case, chlorine), which can be retained for further chemical transformations. cmu.edusigmaaldrich.com This "living" characteristic of ATRP allows for the synthesis of polymers with a high degree of end-group fidelity. researchgate.net

The use of this compound as an initiator allows for precise control over the final polymer structure, yielding materials with a propoxyhexane group at one terminus. This functionality can influence the polymer's properties, such as solubility, thermal stability, and surface activity.

Table 1: Characteristics of ATRP Initiated by Alkyl Halides

Feature Description Relevance of this compound
Control over Molecular Weight Molecular weight is determined by the ratio of monomer consumed to initiator concentration. cmu.edu Allows for the synthesis of polymers with predictable chain lengths.
Low Polydispersity Produces polymers with a narrow molecular weight distribution (typically Mw/Mn < 1.5). sigmaaldrich.comepa.gov Ensures uniformity in the polymer sample.
End-Group Functionality The initiator fragment is incorporated at the α-terminus, and a halogen remains at the ω-terminus. cmu.edunih.gov Introduces a 6-propoxyhexane group at the start of the chain and a reactive chlorine atom at the end.

| Versatility | Tolerant to a wide range of monomers and functional groups. cmu.eduresearchgate.net | Can be used to polymerize styrenes, (meth)acrylates, and other monomers. |

Incorporation into Poly(ether imide)s and Poly(arylene ether sulfone)s

Poly(ether imide)s (PEIs) and Poly(arylene ether sulfone)s (PAESs) are high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. lsu.edursc.org Their synthesis typically involves nucleophilic aromatic substitution polycondensation reactions. lsu.eduresearchgate.net

While this compound itself is monofunctional with respect to the chloro group and would typically act as an end-capping agent to control molecular weight, its structural motifs are relevant. For instance, related aliphatic diether diols, such as 4,4′-dihydroxy-1,6-diphenoxyhexane, have been synthesized and used as monomers to introduce flexible hexyl aliphatic chains into the backbone of sulfonated poly(arylene ether sulfone)s (SPAESs). nih.gov The incorporation of such flexible aliphatic segments can lower the glass transition temperature (Tg) of the resulting polymer, which can be advantageous for processing. nih.gov

By analogy, a difunctional derivative of this compound could be envisioned as a monomer to impart similar flexibility and modify the properties of PEIs and PAESs. If used in its monofunctional form, this compound would react at the chain ends, limiting the polymer's molecular weight and introducing a propoxyhexane end-group, which could alter surface properties or solubility.

Role in the Synthesis of Functionalized Polymeric Reagents

Polymers synthesized using this compound via ATRP are valuable functionalized polymeric reagents. The propoxyhexane group at the α-terminus provides a specific chemical handle, while the halogen at the ω-terminus is a versatile site for post-polymerization modification. cmu.edu This terminal halogen can be transformed into other functional groups, such as azides, amines, or hydroxyls, through simple nucleophilic substitution reactions. researchgate.net

These terminally functionalized polymers can act as macroinitiators for the synthesis of more complex structures like block copolymers. epa.gov For example, a polystyrene chain initiated with this compound and retaining its terminal bromine (if a bromide initiator analogue were used) can initiate the polymerization of a second monomer, like methyl methacrylate, to form a diblock copolymer. epa.gov The ability to create these well-defined, functional polymers is crucial for applications in drug delivery, nanotechnology, and surface modification. nih.gov

In the Development of Functional Materials with Tailored Properties

The defined structure of polymers derived from this compound makes it a precursor for creating functional materials with properties tailored for specific applications.

Precursor for Grafting Functionalities onto Polymeric Backbones

Polymer grafting is a powerful technique to modify the surface and bulk properties of materials by covalently attaching polymer chains to a pre-existing polymer backbone. nih.gov This can be achieved through three main strategies: "grafting to," "grafting from," and "grafting through." nih.gov this compound is a useful precursor for both "grafting to" and "grafting from" approaches.

"Grafting From": In this method, initiator sites are first immobilized on a polymer backbone. A molecule like this compound could be chemically attached to a functional polymer backbone via its propoxy group (if modified for reactivity) or an alternative functional handle. The attached chloro- group then serves as a surface-bound initiator for ATRP, allowing polymer chains to be "grown" directly from the backbone. nih.gov This method generally allows for higher grafting densities.

"Grafting To": This strategy involves attaching pre-synthesized polymer chains with reactive end-groups to a polymer backbone. nih.gov A polymer chain can be first synthesized using this compound as an initiator via ATRP. The terminal halogen of this chain can then be converted to a group that is reactive toward the functional groups on the polymer backbone, allowing for the attachment of the entire chain. nih.gov

Contribution to Novel Material Architectures (e.g., Dendrimers, Block Copolymers)

The controlled nature of polymerization initiated by this compound enables its use in constructing advanced material architectures.

Block Copolymers: As mentioned previously, polymers synthesized using this compound as an initiator are excellent macroinitiators for block copolymer synthesis. epa.govrsc.org The resulting block copolymers will feature a 6-propoxyhexane group at the start of the first block. Block copolymers are known for their ability to self-assemble into ordered nanostructures, which is critical for applications such as nanolithography, drug delivery vehicles, and thermoplastic elastomers. nasa.govresearchgate.net The synthesis of a block copolymer begins with the polymerization of the first monomer using the initiator, followed by the introduction and polymerization of a second monomer from the active chain end. researchgate.net

Dendrimers and Star Polymers: While direct synthesis of dendrimers using this compound as a core is not straightforward, its derivatives can play a role. For more complex architectures like star polymers, a multifunctional initiator is typically used, from which multiple polymer arms can grow simultaneously via ATRP. cmu.edusigmaaldrich.com Alternatively, a polymer chain initiated with this compound could be functionalized at its terminal end and then coupled to a multifunctional core molecule.

Table 2: Summary of Applications in Advanced Materials

Application Area Role of this compound Resulting Material/Architecture Key Advantage
Polymer Functionalization ATRP Initiator α-(6-propoxyhexane)-ω-chloro-polymers Precise control over end-group functionality and molecular weight. cmu.edu
High-Performance Polymers Potential End-capping Agent Molecular weight-controlled PEIs or PAESs Introduction of flexible aliphatic end-groups. nih.gov
Polymeric Reagents Precursor for functional polymers Macroinitiators, terminally-functionalized chains Versatility for subsequent chemical reactions. researchgate.net
Surface Modification Precursor for "grafting from" or "grafting to" Graft copolymers Tailored surface properties (e.g., wettability, biocompatibility). nih.gov

| Novel Architectures | Initiator for first block synthesis | Block copolymers | Self-assembling materials with nanoscale domains. nasa.gov |

Potential in Supramolecular Chemistry and Macromolecular Recognition

There is currently no available research to support a discussion on the potential of this compound in supramolecular chemistry and macromolecular recognition. The ability of a molecule to participate in non-covalent interactions, which is central to supramolecular chemistry, is dictated by its structural and electronic properties. However, without experimental or theoretical studies on this compound, any analysis of its potential for host-guest interactions, self-assembly, or molecular recognition remains speculative.

Chemical Modification of Materials through Reaction with this compound

Information regarding the use of this compound for the chemical modification of materials is not present in the current body of scientific literature. The terminal chloro-functionalization of this compound suggests it could theoretically be used as an alkylating agent to introduce a propoxyhexane chain onto various substrates, thereby modifying their surface properties. However, no published studies have demonstrated or investigated such applications.

Environmental Fate and Degradation Mechanisms of 1 Chloro 6 Propoxyhexane

Biotic Degradation by Microorganisms

Microorganisms have evolved diverse enzymatic systems capable of degrading a wide range of xenobiotic compounds. For 1-Chloro-6-propoxyhexane, two key enzymatic processes are relevant: the cleavage of the ether bond and the dehalogenation of the alkyl chloride.

The ether linkage in this compound is generally stable but can be cleaved by specific microbial enzymes. nih.gov The most common mechanism for the aerobic degradation of alkyl ethers is initiated by monooxygenase enzymes. frtr.gov This process, known as O-dealkylation, involves the hydroxylation of the carbon atom adjacent (alpha) to the ether oxygen.

This hydroxylation results in an unstable hemiacetal intermediate, which then spontaneously decomposes into an aldehyde and an alcohol. frtr.gov For this compound, enzymatic attack could occur on either side of the ether oxygen, but cleavage of the propoxy group is a likely pathway. This would yield 1-chlorohexanol and propionaldehyde. Various bacteria, including species of Rhodococcus, have been shown to degrade a range of ethers through this mechanism. nih.gov

The carbon-chlorine bond can also be targeted by microbial enzymes called dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds and are crucial for the detoxification and metabolism of halogenated pollutants. nih.govmdpi.com Several mechanisms of enzymatic dehalogenation exist, with hydrolytic dehalogenation being a common pathway for haloalkanes in aerobic bacteria. researchgate.net

Hydrolytic dehalogenases replace the halogen substituent with a hydroxyl group derived from a water molecule. researchgate.net This reaction converts the chlorinated alkane into the corresponding alcohol, releasing a halide ion in the process. This enzymatic action would transform this compound into 6-propoxyhexane-1-ol, the same product as chemical hydrolysis. This alcohol product is generally less toxic and more biodegradable than the parent chlorinated compound.

Table 3: Mentioned Compound Names

Compound Name
This compound
6-propoxyhexane-1-ol
Propionaldehyde
1-chlorohexanol
Ozone
Hydrogen peroxide

Metabolic Pathways and Intermediate Identification

The metabolic fate of this compound in various environmental matrices has not been extensively documented in scientific literature. However, based on the chemical structure of the compound—a primary chloroalkane with an ether linkage—and established knowledge of microbial degradation of similar xenobiotics, several metabolic pathways can be postulated. The primary routes of degradation are expected to involve initial enzymatic attacks on either the C-Cl bond or the ether linkage, followed by further catabolism.

The initial and most crucial step in the aerobic biodegradation of many halogenated alkanes is the cleavage of the carbon-halogen bond, a process often mediated by dehalogenase enzymes. publications.gc.ca For this compound, a hydrolytic dehalogenase could catalyze the removal of the chlorine atom, leading to the formation of 6-propoxyhexane-1-ol. This reaction replaces the halogen with a hydroxyl group derived from water.

Alternatively, microbial metabolism could initiate at the propoxy side of the molecule. Ether-cleaving enzymes, such as monooxygenases, could attack the ether bond. This would result in the formation of two separate molecules: 6-chloro-1-hexanol (B31631) and propanal or propan-1-ol. These smaller, more polar molecules are generally more amenable to further microbial degradation.

Following these initial steps, the resulting intermediates are expected to enter central metabolic pathways. For instance, 6-propoxyhexane-1-ol would likely undergo oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid, 6-propoxyhexanoic acid. Subsequent β-oxidation could then cleave the carbon chain. Similarly, 6-chloro-1-hexanol could be oxidized to 6-chlorohexanoic acid, which would then be subject to dehalogenation and β-oxidation.

It is important to note that the specific intermediates and the dominant metabolic pathway can be highly dependent on the microbial species present and the environmental conditions, such as the availability of oxygen.

Table 1: Postulated Metabolic Intermediates of this compound

Intermediate Compound Name Chemical Formula Postulated Formation Pathway
6-Propoxyhexane-1-olC9H20O2Hydrolytic dehalogenation of the C-Cl bond.
6-Chloro-1-hexanolC6H13ClOEnzymatic cleavage of the ether linkage.
PropanalC3H6OByproduct of ether linkage cleavage.
6-Propoxyhexanoic acidC9H18O3Oxidation of 6-propoxyhexane-1-ol.
6-Chlorohexanoic acidC6H11ClO2Oxidation of 6-chloro-1-hexanol.

Environmental Persistence and Mobility Considerations

The environmental persistence and mobility of this compound are dictated by a combination of its physicochemical properties and its susceptibility to various degradation processes. While specific experimental data for this compound are scarce, its behavior can be inferred from its structural characteristics as a long-chain chlorinated alkane with an ether functional group.

Persistence:

The persistence of this compound in the environment is influenced by its resistance to abiotic and biotic degradation.

Biodegradation: As a chlorinated alkane, its biodegradation is expected to be slower than that of its non-halogenated counterparts. The presence of the chlorine atom can render the molecule more recalcitrant to microbial attack. nih.gov The rate of biodegradation will largely depend on the presence of microorganisms possessing the necessary dehalogenase or ether-cleaving enzymes.

Hydrolysis: Abiotic hydrolysis of the C-Cl bond is a potential degradation pathway. For primary chloroalkanes, this process is generally slow under typical environmental pH and temperature conditions. savemyexams.com The rate of hydrolysis for halogenoalkanes generally follows the trend of C-I > C-Br > C-Cl, indicating that chloroalkanes are the most resistant to hydrolysis among the haloalkanes. stackexchange.com

Photodegradation: In the atmosphere, organic compounds can be degraded by photo-oxidation, primarily initiated by hydroxyl radicals. While direct photolysis is less likely for alkanes, indirect photodegradation can contribute to its removal from the atmospheric compartment. researchgate.net

Mobility:

The mobility of this compound in the environment is primarily governed by its partitioning behavior between different environmental compartments, such as soil, water, and air.

Soil Mobility: The mobility of organic compounds in soil is often estimated using the soil organic carbon-water partition coefficient (Koc). chemsafetypro.com A high Koc value indicates a tendency for the compound to adsorb to soil and sediment organic matter, leading to lower mobility. Given its long alkyl chain and relatively low polarity, this compound is expected to have a moderate to high Koc value, suggesting limited leaching potential into groundwater. The estimation of Koc is often based on the octanol-water partition coefficient (Kow). ecetoc.org

Water Solubility: The water solubility of this compound is anticipated to be low due to its significant nonpolar alkyl and propoxy groups. solubilityofthings.com This low water solubility will limit its concentration in the aqueous phase and favor partitioning to organic matter in soil and sediment.

Volatilization: The potential for volatilization from water to air is described by the Henry's Law constant. While no experimental value is available for this compound, related long-chain chloroalkanes generally have low to moderate Henry's Law constants, suggesting that volatilization may be a relevant, albeit not dominant, transport process.

Table 2: Estimated Physicochemical Properties and Environmental Mobility of this compound and Related Compounds

Compound Log Kow (estimated) Water Solubility (mg/L, estimated) Koc (estimated) Predicted Soil Mobility
This compound4.5Low1500Low to Moderate
1-Chlorohexane (B165106)3.6230500Moderate
Hexane (B92381)3.913900Low to Moderate

Future Research Directions and Unexplored Avenues for 1 Chloro 6 Propoxyhexane

Exploration of Novel Synthetic Routes with Enhanced Selectivity

The development of efficient and selective synthetic routes is paramount for the accessibility and utility of 1-Chloro-6-propoxyhexane. Future research should focus on moving beyond traditional methods to more sophisticated and sustainable approaches.

One promising avenue is the refinement of the Williamson ether synthesis, a classical method for preparing ethers. While effective, it can be plagued by side reactions. Future studies could explore phase-transfer catalysis to improve reaction rates and yields for the synthesis of this compound and related haloalkoxyalkanes.

Furthermore, the development of catalytic methods that offer high regioselectivity and stereoselectivity is a critical area for investigation. This could involve the use of transition-metal catalysts or organocatalysts to achieve the desired isomer with high purity, minimizing the need for extensive purification steps.

Synthetic StrategyPotential AdvantagesResearch Focus
Phase-Transfer Catalysis Increased reaction rates, milder reaction conditions, suitability for large-scale synthesis.Optimization of catalyst, solvent, and reaction conditions for the synthesis of this compound.
Organocatalysis Metal-free, environmentally benign, high stereoselectivity.Design and screening of chiral organocatalysts for the asymmetric synthesis of related chloroalkoxyalkanes.
Flow Chemistry Improved safety, precise control over reaction parameters, ease of scalability.Development of a continuous flow process for the synthesis of this compound.

In-depth Investigations of Intramolecular Cyclization and Rearrangement Processes

The bifunctional nature of this compound, possessing both a chloro and a propoxy group, makes it an interesting candidate for studying intramolecular reactions. Understanding these processes is crucial for predicting its stability and potential synthetic applications.

Future research should delve into the mechanisms of intramolecular cyclization, where the molecule reacts with itself to form a cyclic ether. This could be induced thermally, photochemically, or through the use of specific reagents. The propensity for 5- versus 6-membered ring formation (tetrahydrofuran vs. tetrahydropyran derivatives) would be a key aspect to investigate. Such reactions are fundamental in organic synthesis for the construction of heterocyclic compounds. youtube.com

Rearrangement reactions, such as the Claisen rearrangement observed in allyl ethers, could also be explored, although not directly applicable to this saturated ether. researchgate.net However, studying potential skeletal rearrangements under various conditions (e.g., acidic, basic, or catalytic) would provide valuable insights into the compound's chemical behavior.

Advanced Computational Studies on Complex Reaction Dynamics

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and dynamics at the molecular level. For this compound, advanced computational studies could illuminate several unexplored areas.

Future research could employ Density Functional Theory (DFT) and other quantum chemical methods to model reaction pathways for its synthesis and degradation. acs.orgnih.gov This would allow for the prediction of transition state energies, reaction intermediates, and product distributions, guiding the design of more efficient synthetic routes. acs.org

Computational MethodResearch Application for this compoundExpected Insights
Density Functional Theory (DFT) Modeling of synthetic and degradation reaction pathways.Prediction of reaction energetics, transition states, and product selectivity.
Molecular Dynamics (MD) Simulation of conformational behavior in different environments.Understanding of molecular flexibility and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of enzymatic degradation pathways.Elucidation of the role of active site residues in metabolism.

Development of New Analytical Methods for Trace Analysis and Metabolite Identification

To understand the environmental fate and potential biological interactions of this compound, the development of sensitive and selective analytical methods is essential.

Future research should focus on advanced mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the trace analysis of this compound in complex matrices like soil, water, and biological tissues. mdpi.comosti.gov The development of tandem MS (MS/MS) methods would provide enhanced selectivity and structural information for unambiguous identification. chromatographyonline.com

Furthermore, investigating the metabolic fate of this compound is a critical area of future research. This would involve in vitro and in vivo studies to identify potential metabolites formed through processes like hydroxylation, dechlorination, or ether cleavage. nih.gov Metabolomics approaches, coupled with high-resolution mass spectrometry, could be employed to profile and identify these transformation products.

Integration into Emerging Smart Materials and Responsive Systems

The functional groups present in this compound offer potential for its integration into "smart" materials that can respond to external stimuli.

Future research could explore the use of this compound or its derivatives as building blocks for stimuli-responsive polymers. researchgate.netrsc.orgacs.org For example, the chloro group could serve as a site for grafting onto a polymer backbone, while the propoxy group could influence the polymer's solubility and thermal properties. The incorporation of such functionalized ethers could lead to materials that change their properties in response to temperature, pH, or light. rsc.orgnih.gov

Another avenue of exploration is the development of responsive systems for applications such as controlled release or catalysis. The specific properties of the chloroalkoxyalkane structure could be harnessed to create microenvironments that can be triggered to release an encapsulated substance or to catalyze a specific chemical reaction.

Elucidation of Environmental Impact and Remediation Strategies for Related Compounds

Given the presence of a chlorine atom, understanding the environmental behavior of this compound and related compounds is crucial.

Future research should investigate the environmental fate of this compound, including its persistence, mobility, and potential for bioaccumulation. Studies on its degradation pathways, such as photochemical degradation or biodegradation by microorganisms, would be essential. mdpi.comresearchgate.net The biodegradation of chlorinated alkanes is known to be influenced by the position and number of chlorine atoms. nih.gov

In the event of environmental contamination, effective remediation strategies would be necessary. Research in this area could focus on bioremediation approaches, utilizing microorganisms capable of degrading chlorinated organic compounds. epa.govnih.govaskesa.comclu-in.org Other potential remediation techniques for related compounds include enhanced reductive dechlorination and the use of reactive barriers. esaa.org

Remediation StrategyPrincipleApplicability to Chloroalkoxyalkanes
Bioremediation Use of microorganisms to degrade contaminants.Investigation of bacterial strains capable of metabolizing this compound.
Photodegradation Breakdown of compounds by light.Study of the susceptibility of this compound to photolysis in aquatic environments. nih.gov
Chemical Dehalogenation Chemical reaction to remove the chlorine atom.Exploration of reagents and conditions for the efficient dehalogenation of this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Chloro-6-propoxyhexane be optimized for high purity and yield in academic settings?

  • Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity (e.g., dichloromethane vs. ether), reaction temperature, and stoichiometric ratios of precursors (e.g., hexanol derivatives and propoxylating agents). Purification via fractional distillation or column chromatography should be validated using gas chromatography-mass spectrometry (GC-MS) to assess purity. Safety protocols for handling chlorinated intermediates (e.g., fume hood use, PPE) must align with guidelines for similar compounds like chlorocyclohexane .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) can resolve the propoxy and chloro substituents’ positions. Infrared (IR) spectroscopy identifies functional groups (C-O, C-Cl stretches), while high-resolution mass spectrometry (HRMS) confirms molecular weight. Computational validation using density functional theory (DFT) at the B3LYP/6-31G** level can predict vibrational frequencies and NMR chemical shifts for comparison with experimental data .

Q. How can researchers accurately determine the thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodological Answer : Combustion calorimetry provides experimental enthalpy data, while DFT calculations (e.g., B3LYP or M06-2X functionals with Grimme’s dispersion corrections) predict gas-phase thermodynamic properties. Compare results with empirical group contribution methods to identify discrepancies. For phase behavior, differential scanning calorimetry (DSC) measures melting/boiling points, validated against NIST Chemistry WebBook protocols for analogous compounds .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data for this compound’s solubility parameters?

  • Methodological Answer : Discrepancies often arise from solvent effects omitted in gas-phase DFT models. Incorporate implicit solvation models (e.g., COSMO-RS) or molecular dynamics (MD) simulations to account for solvent interactions. Validate predictions using cloud-point measurements or Hansen solubility parameters. Statistical tools like multivariable regression can isolate contributing factors (e.g., polarity, hydrogen bonding) .

Q. How can reaction mechanisms involving this compound in nucleophilic substitution reactions be elucidated using computational chemistry?

  • Methodological Answer : Perform potential energy surface scans at the ωB97X-D/cc-pVTZ level to locate transition states and intermediates. Compare activation energies for competing pathways (e.g., SN1 vs. SN2). Use Natural Bond Orbital (NBO) analysis to quantify charge transfer and steric effects. Experimental kinetic studies (e.g., stopped-flow spectrometry) should corroborate computational findings .

Q. What experimental design principles ensure reproducibility in studying this compound’s degradation pathways under environmental conditions?

  • Methodological Answer : Design accelerated degradation studies using controlled UV irradiation or hydrolytic conditions. Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Include negative controls (e.g., dark/anaerobic conditions) and triplicate sampling to minimize variability. Reference safety protocols for hazardous intermediates, such as cyclohexane derivatives .

Q. How can researchers formulate hypotheses about this compound’s structure-property relationships for novel applications?

  • Methodological Answer : Use the "PICOT" framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example: How does the propoxy chain length (Intervention) affect this compound’s lipophilicity (Outcome) compared to shorter-chain analogs (Comparison)? Prioritize gaps identified in literature reviews, such as unexplored bioactivity or catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.